1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole
Description
1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted at position 1 with a 4-bromophenylsulfonyl group and at position 2 with a methylsulfanyl moiety. The dihydroimidazole ring (C₃H₆N₂) adopts a puckered conformation due to partial saturation at the 4,5-positions, influencing its reactivity and intermolecular interactions . The bromine atom on the phenyl ring enhances electron-withdrawing effects and may aid in crystallographic studies due to its heavy-atom properties . The methylsulfanyl group contributes moderate lipophilicity, balancing the polar sulfonyl group.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTAGBYQBGMLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole typically involves the reaction of 4-bromophenylsulfonyl chloride with 2-methylsulfanyl-4,5-dihydroimidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups at the bromine position.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS 873580-26-8)
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
- Molecular Formula : C₁₆H₁₃F₂N₂O₂S₂
- Molar Mass : 383.41 g/mol
- Key Differences: Dual fluorination: Both the sulfonyl (4-fluorophenyl) and sulfanyl [(4-fluorophenyl)methyl] groups introduce electronegative fluorine atoms. Fluorine’s inductive effects may reduce metabolic stability but improve bioavailability.
- Data Source : ECHEMI .
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Structural Effects on Properties
- Lipophilicity : The dichloro analog’s logP (~3.9) exceeds others due to chlorine’s hydrophobicity. The target compound’s methylsulfanyl group provides moderate lipophilicity.
- Electronic Effects : Fluorine in the dual-fluoro analog increases polarity, while bromine in the target compound aids crystallographic resolution .
Biological Activity
1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a bromophenyl group, a sulfonyl moiety, and a dihydroimidazole ring, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively. The sulfonyl group is crucial for this activity, enhancing the compound's interaction with bacterial enzymes.
Anticancer Properties
The compound has demonstrated potential anticancer activity in various cell lines. A study evaluating the cytotoxic effects of similar compounds noted that those with bromine substitutions showed enhanced potency against cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| 1-(4-Bromophenyl)sulfonamide | 20 | HeLa |
| Sulfamide derivative | 10 | A549 |
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes such as carbonic anhydrase and various kinases. This inhibition is attributed to the structural features that allow it to bind effectively to the active sites of these enzymes.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonamides and evaluated their anticancer activities. The study found that the presence of the bromophenyl group significantly increased the compounds' efficacy against breast cancer cells (MCF-7) compared to non-brominated analogs .
Enzyme Inhibition Analysis
Another research article focused on the enzyme inhibition properties of sulfonamide derivatives. It reported that compounds with a similar structure to this compound exhibited potent inhibition against carbonic anhydrase, leading to potential applications in treating conditions like glaucoma and edema .
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The sulfonyl group interacts with enzyme active sites.
- Cell Cycle Modulation : Induces apoptosis in cancer cells by affecting cell cycle regulators.
- Antimicrobial Action : Disrupts bacterial metabolic pathways.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole?
The synthesis typically involves sequential functionalization of the imidazole core. A general approach includes:
- Step 1 : Formation of the 4,5-dihydroimidazole ring via cyclization of thiourea derivatives with α,β-dihaloalkanes under basic conditions.
- Step 2 : Sulfonylation at the 1-position using 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3 : Methylsulfanyl group introduction at the 2-position via nucleophilic substitution with methyl disulfide or thiolate reagents.
Key considerations: Control reaction temperature (<0°C) during sulfonylation to avoid side reactions. Monitor progress via TLC or HPLC .
Q. Which purification techniques are most effective for isolating this compound?
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted sulfonyl chlorides or thiourea byproducts.
- Recrystallization from ethanol or acetonitrile improves purity, especially for removing polar impurities.
- Membrane filtration (0.22 µm) is critical post-purification to eliminate particulate contaminants .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.3–8.1 ppm for bromophenyl), sulfonyl group (δ ~3.5 ppm for SO₂), and dihydroimidazole ring protons (δ 3.0–4.2 ppm).
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀BrN₂O₂S₂).
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and 650 cm⁻¹ (C-Br) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and reagent stoichiometry. For example, elevated temperatures (50–60°C) may accelerate sulfonylation but risk decomposition .
- Computational modeling : Apply density functional theory (DFT) to predict transition states for sulfonylation and identify steric/electronic barriers. This aligns with ICReDD’s approach to reaction path optimization .
- In situ monitoring : Utilize ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Case example : If NMR suggests a planar dihydroimidazole ring but X-ray crystallography reveals puckering, perform:
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Substituent variation : Synthesize analogs with fluorophenyl (electron-withdrawing) or methylphenyl (electron-donating) groups to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by known imidazole-based inhibitors .
- Metabolic stability assays : Incubate with liver microsomes to evaluate sulfonyl group susceptibility to oxidative cleavage .
Q. How can isotopic labeling elucidate the mechanism of sulfonyl group transfer in reactions?
Q. What challenges arise when scaling up synthesis from lab to pilot plant?
- Heat dissipation : Exothermic sulfonylation requires jacketed reactors with precise temperature control to avoid runaway reactions.
- Solvent selection : Replace dichloromethane (environmental concerns) with cyclopentyl methyl ether (CPME) for greener processing .
- Reactor design : Use continuous-flow systems to enhance mixing and reduce reaction time, as recommended in CRDC subclass RDF2050112 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
